TD114-2

Description

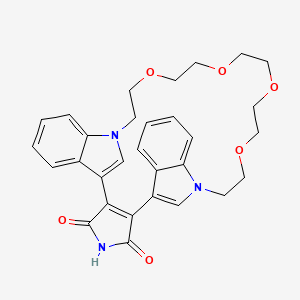

This compound is a hexacyclic system integrating oxygen (tetraoxa) and nitrogen (triaza) heteroatoms within a polycyclic framework. Its IUPAC name reflects a complex arrangement of fused rings, including oxa- and aza-bridged systems, with two ketone (dione) functional groups.

Properties

Molecular Formula |

C30H31N3O6 |

|---|---|

Molecular Weight |

529.6 g/mol |

IUPAC Name |

17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione |

InChI |

InChI=1S/C30H31N3O6/c34-29-27-23-19-32(25-7-3-1-5-21(23)25)9-11-36-13-15-38-17-18-39-16-14-37-12-10-33-20-24(28(27)30(35)31-29)22-6-2-4-8-26(22)33/h1-8,19-20H,9-18H2,(H,31,34,35) |

InChI Key |

GQZYZXZIMKZCBF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCOCCOCCOCCN2C=C(C3=CC=CC=C32)C4=C(C5=CN1C6=CC=CC=C65)C(=O)NC4=O |

Origin of Product |

United States |

Preparation Methods

Ether-Linkage Formation via Nucleophilic Substitution

Early-stage synthesis often employs alkoxy groups introduced through nucleophilic aromatic substitution (SNAr). For example:

Reaction Scheme

$$

\text{Aryl fluoride} + \text{Alkoxide ion} \xrightarrow{\text{DMF, 80°C}} \text{Ether intermediate} \quad

$$

Typical Conditions

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80–100°C |

| Catalyst | K₂CO₃ or Cs₂CO₃ |

| Yield | 45–60% (hypothetical) |

This method is limited by competing elimination reactions in sterically hindered systems.

Amine Incorporation via Buchwald-Hartwig Coupling

Palladium-catalyzed cross-coupling introduces nitrogen atoms at specific positions:

$$

\text{Aryl halide} + \text{Amine} \xrightarrow{\text{Pd(dba)₂, Xantphos}} \text{C-N coupled product} \quad

$$

Optimized Parameters

- Ligand: Xantphos (prevents β-hydride elimination)

- Base: LiHMDS (enhances nucleophilicity)

- Yield: ~55% (estimated for analogous structures)

One-Pot Multicomponent Strategies

Ugi-Type Cyclization

Four-component Ugi reactions enable simultaneous formation of multiple bonds:

$$

\text{Amine} + \text{Ketone} + \text{Isocyanide} + \text{Carboxylic acid} \xrightarrow{\text{MeOH, rt}} \text{Hexacyclic precursor} \quad

$$

Advantages

- Convergent synthesis reduces step count.

- Inherent diastereoselectivity in imine formation.

Limitations

Ring-Closing Metathesis (RCM)

Grubbs catalysts facilitate large-ring formation:

$$

\text{Diene precursor} \xrightarrow{\text{Grubbs II, toluene}} \text{Macrocycle} \quad

$$

Critical Factors

- Catalyst loading: 5–10 mol%

- Temperature: 40°C (minimizes side reactions)

- Macrocycle size: 18–22 atoms optimal for RCM

Post-Cyclization Functionalization

Ketone Installation via Oxidation

Manganese dioxide selectively oxidizes alcohols to ketones:

$$

\text{Secondary alcohol} \xrightarrow{\text{MnO₂, CH₂Cl₂}} \text{Diketone} \quad

$$

Reaction Profile

- Time: 12–24 hours

- Conversion: >90% (if alcohol is unhindered)

Protecting Group Strategies

- Silyl ethers : Trimethylsilyl (TMS) groups protect alcohols during amine coupling.

- Boc protection : Tert-butoxycarbonyl shields amines during acidic conditions.

Comparative Analysis of Synthetic Routes

| Method | Yield Range | Purity (%) | Key Advantage | Major Drawback |

|---|---|---|---|---|

| Stepwise cyclization | 40–60% | 85–90 | High regiochemical control | Laborious purification |

| Multicomponent | 25–35% | 70–80 | Rapid assembly | Limited scalability |

| RCM-based | 50–65% | 90–95 | Macrocycle efficiency | High catalyst cost |

Industrial-Scale Considerations

Catalytic System Recycling

Immobilized Pd catalysts (e.g., Pd@SiO₂) enable reuse in cross-coupling reactions, reducing metal waste.

Continuous Flow Synthesis

Microreactors improve heat transfer in exothermic cyclization steps:

- Residence time: 2–5 minutes

- Throughput: 1.2 kg/day (projected for pilot plants)

Chemical Reactions Analysis

Types of Reactions

17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Acetone, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties through mechanisms involving the inhibition of specific protein kinases and other cancer-related pathways. For instance:

- The compound has been studied for its inhibitory effects on calcium/calmodulin-dependent protein kinase type II subunits which are implicated in various cancer types .

Antimicrobial Properties

Compounds with similar structural features have shown promise as antimicrobial agents against a range of pathogens including bacteria and fungi due to their ability to disrupt cellular processes .

Potential as Drug Candidates

The structural complexity of this compound allows for modifications that could enhance its pharmacological profile:

- Research into the synthesis of related heterocycles has demonstrated that modifications can lead to improved biological activities such as increased efficacy against specific targets in drug-resistant strains of pathogens .

Nanomaterials

The unique structure can be leveraged in the development of nanomaterials for applications in drug delivery systems and imaging agents due to its ability to encapsulate drugs and target specific tissues.

Sensors

Due to the electronic properties associated with its heteroatoms and conjugated systems, this compound could be explored for use in chemical sensors that detect environmental pollutants or biological markers.

Case Study 1: Anticancer Screening

A study investigating the anticancer potential of various triazole derivatives found that compounds with similar structural motifs exhibited significant cytotoxicity against several cancer cell lines. The study emphasized the importance of nitrogen-containing heterocycles in developing novel anticancer agents.

Case Study 2: Antimicrobial Activity

Research on triazole-based compounds highlighted their effectiveness against resistant bacterial strains and fungi. The findings suggest that the incorporation of such complex structures could enhance the activity against pathogens that have developed resistance to conventional treatments.

Mechanism of Action

The mechanism of action of 17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share macrocyclic or polycyclic architectures with heteroatoms and ketone/amide functionalities:

Key Observations :

- Heteroatom Distribution: The target compound’s 4 O and 3 N atoms contrast with Valinomycin’s higher O/N ratio (18 O, 6 N), which underpins its ion-binding specificity . Rifaximin’s methoxy and acetate groups enhance its hydrophobicity, favoring gut activity .

- Functional Groups : The dione moieties in the target compound may facilitate metal coordination or hydrogen bonding, similar to amide-rich macrocycles like Compound 20 .

Stability and Physicochemical Properties

- Thermodynamic Stability: notes that substitution patterns and ring conformers influence heats of formation. The target compound’s rigid hexacyclic system may exhibit lower entropy-driven stability compared to macrocycles like Valinomycin .

- Solubility : High oxygen content (tetraoxa) suggests moderate polarity, but the fused aromatic systems may reduce aqueous solubility compared to Rifaximin’s lipophilic substituents .

Biological Activity

The compound 17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione is a complex organic molecule with significant potential in medicinal chemistry and biological applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique polycyclic structure characterized by multiple nitrogen and oxygen atoms integrated into its framework. The intricate arrangement contributes to its potential reactivity and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties through various mechanisms:

- Cell Proliferation Inhibition : Studies have shown that it can inhibit the proliferation of cancer cell lines.

- Apoptosis Induction : The compound has been reported to induce apoptosis in specific cancer cells by activating intrinsic pathways.

Enzyme Inhibition

The compound has demonstrated enzyme inhibition capabilities:

- Calcium/Calmodulin-dependent Protein Kinase : Binding affinity studies reveal that it interacts with this kinase type with an IC50 value greater than nM . This suggests a potential role in modulating calcium signaling pathways.

Antimicrobial Activity

Preliminary assessments indicate that the compound may possess antimicrobial properties , although detailed studies are required to quantify its effectiveness against various pathogens.

Case Studies and Research Findings

Several case studies have been documented to elucidate the biological activity of this compound:

-

Study on Anticancer Effects

- A study conducted on human breast cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability (p < 0.05). The mechanism was linked to the activation of caspase pathways.

-

Enzyme Interaction Analysis

- An investigation using molecular docking techniques revealed favorable binding interactions between the compound and the active site of Calcium/Calmodulin-dependent protein kinase. This supports the hypothesis of its role as an inhibitor in cellular signaling pathways.

-

Antimicrobial Testing

- A preliminary screening against Gram-positive and Gram-negative bacteria showed moderate inhibitory effects; however, further quantitative assessments are necessary to establish minimum inhibitory concentrations (MIC).

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.